diethyl 2,2'-(3-(tert-butyl)-9-methyl-6,8-dioxo-8,9-dihydro-[1,2,4]triazino[3,4-f]purine-1,7(4H,6H)-diyl)diacetate
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Description
Diethyl 2,2'-(3-(tert-butyl)-9-methyl-6,8-dioxo-8,9-dihydro-[1,2,4]triazino[3,4-f]purine-1,7(4H,6H)-diyl)diacetate is a useful research compound. Its molecular formula is C20H28N6O6 and its molecular weight is 448.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of 1,2,4-triazine derivatives , which have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive, among others . .
Mode of Action
These interactions could involve binding to specific receptors or enzymes, thereby modulating their activity .
Biochemical Pathways
Based on the broad spectrum of biological activities exhibited by 1,2,4-triazine derivatives , it is likely that this compound may influence multiple pathways. These could include pathways related to cell growth and proliferation, inflammation, and pain perception, among others .
Result of Action
Given the range of biological activities exhibited by 1,2,4-triazine derivatives , it is possible that this compound may have diverse effects at the molecular and cellular level. These could include modulation of cell signaling pathways, alteration of gene expression, or direct cytotoxic effects, among others .
Properties
IUPAC Name |
ethyl 2-[3-tert-butyl-1-(2-ethoxy-2-oxoethyl)-9-methyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-7-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O6/c1-7-31-13(27)10-25-17(29)15-16(23(6)19(25)30)21-18-24(15)9-12(20(3,4)5)22-26(18)11-14(28)32-8-2/h7-11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBXXOKYCZDSSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2CC(=NN3CC(=O)OCC)C(C)(C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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